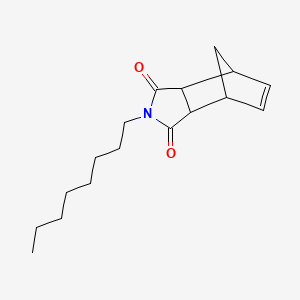

N-Octylbicycloheptene dicarboximide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

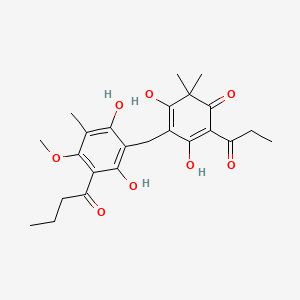

N-Octylbicycloheptene dicarboximide is a chemical compound commonly used as a synergist in pesticides. It enhances the potency of pyrethroid ingredients, making them more effective against pests. This compound does not have intrinsic pesticidal qualities but is crucial in various household and veterinary products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Octylbicycloheptene dicarboximide is synthesized through a multi-step process involving the reaction of bicycloheptene with octylamine and subsequent cyclization. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

N-Octylbicycloheptene dicarboximide undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-Octylbicycloheptene dicarboximide is widely used in scientific research due to its role as a synergist in pesticides. Its applications include:

Chemistry: Studying the enhancement of pyrethroid efficacy.

Biology: Investigating its effects on insect physiology and behavior.

Medicine: Exploring its potential in developing new insecticides with lower toxicity to humans.

Industry: Used in formulations for household and veterinary pest control products

Mécanisme D'action

N-Octylbicycloheptene dicarboximide works by inhibiting the microsomal oxidation of pyrethroids, thereby increasing their potency. It targets the voltage-sensitive sodium channels in the nerve membranes of insects, leading to prolonged depolarization and paralysis. This synergistic effect makes pyrethroids more effective at lower concentrations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperonyl butoxide: Another synergist used in pesticide formulations.

Sesamex: A natural synergist derived from sesame oil.

Sulfoxide: Used to enhance the efficacy of various insecticides.

Uniqueness

N-Octylbicycloheptene dicarboximide is unique due to its specific structure, which allows it to effectively inhibit microsomal oxidation. This property makes it particularly effective in enhancing the potency of pyrethroids compared to other synergists .

Propriétés

Numéro CAS |

7786-80-3 |

|---|---|

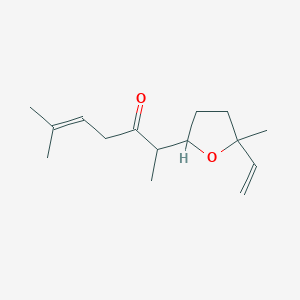

Formule moléculaire |

C17H25NO2 |

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

4-octyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-10-18-16(19)14-12-8-9-13(11-12)15(14)17(18)20/h8-9,12-15H,2-7,10-11H2,1H3 |

Clé InChI |

YLHCJWZWKGVBOS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |

SMILES canonique |

CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |

Key on ui other cas no. |

7786-80-3 |

Synonymes |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Pyridin-4-yl-4-oxa-1,2-diaza-spiro[4.6]undec-2-en-1-yl)-ethanone](/img/structure/B1200102.png)

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)

![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)